4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate
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Overview
Description
4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a useful research compound. Its molecular formula is C16H23ClN2O4 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Serotonin Receptor Agonists for Gastrointestinal Motility A series of benzamide derivatives, including compounds structurally related to 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate, have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility, making them potential candidates for treating gastrointestinal disorders. Specifically, modifications to the piperidine ring's side chain improved intestinal absorption rates and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003; Sonda et al., 2004).
Inhibitors of the Presynaptic Choline Transporter The compound's related structures have also been explored as novel inhibitors of the presynaptic choline transporter (CHT), a target of interest for cognitive and neurological disorders. These studies have led to the identification of potent and selective inhibitors based on benzamide scaffolds, highlighting the versatility of this chemical class in modulating neurotransmitter systems (Bollinger et al., 2015).
Synthetic Methodologies and Characterization
Preparation and Characterization Research has detailed the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, demonstrating the synthetic accessibility of complex benzamide derivatives. These studies provide valuable insights into the chemical properties and potential bioactivities of compounds structurally related to this compound (Bi, 2014; Cheng De-ju, 2014).
Antimicrobial and Anti-inflammatory Properties Further studies have expanded the scope of benzamide derivatives to include antimicrobial and anti-inflammatory properties. Novel benzamides and their metal complexes have been synthesized, showing enhanced activity against various bacterial strains, suggesting additional therapeutic applications beyond the central nervous system (Khatiwora et al., 2013).
Mechanism of Action
Target of Action
A similar compound, 4-chloro-n-(3-methoxypropyl)-n-[(3s)-1-(2-phenylethyl)piperidin-3-yl]benzamide, is known to target theBifunctional protein GlmU in Haemophilus influenzae . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
This is based on the known action of similar compounds .
Biochemical Pathways
Given its potential target, it may impact theUDP-N-acetylglucosamine biosynthesis pathway , which is crucial for bacterial cell wall formation.
Result of Action
If it indeed inhibits the function of the bifunctional protein glmu, it could lead to the disruption of bacterial cell wall synthesis, potentially causing bacterial cell death .
Properties
IUPAC Name |
4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPVEIYZYZVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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